molecular formula C15H15N5O3S B2701696 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894043-59-5

2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2701696
CAS No.: 894043-59-5
M. Wt: 345.38
InChI Key: XKXJNPNSXIAXHT-UHFFFAOYSA-N
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Description

2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazole and pyridazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3,4-dimethoxybenzaldehyde to form the triazolopyridazine core. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives of the parent compound

    Substitution: Substituted triazolopyridazine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The presence of the triazole and pyridazine rings enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide stands out due to its unique combination of the triazole and pyridazine rings, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-[[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-22-11-5-3-9(7-12(11)23-2)10-4-6-14-17-18-15(20(14)19-10)24-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXJNPNSXIAXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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